N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic heterocycle featuring a fused triazatricyclo framework. Its core structure includes a cyclopentyl substituent, a benzyl group, and an imino-oxo functional motif. Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) are critical for elucidating such complex structures .
Properties
IUPAC Name |
N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-11-12-21-28-23-20(25(32)29(21)15-16)13-19(22(26)30(23)18-9-5-6-10-18)24(31)27-14-17-7-3-2-4-8-17/h2-4,7-8,11-13,15,18,26H,5-6,9-10,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMCRVAIKYXRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5=CC=CC=C5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the core dipyrido[1,2-a:2,3-d]pyrimidine structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on ring systems, substituents, and synthesis methodologies.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Architecture :
- The target compound’s triazatricyclo system contrasts with the spiro[4.5]decane framework in –5. The triazatricyclo’s fused rings may confer enhanced rigidity and binding specificity compared to spiro systems, which are more conformationally flexible .
- Unlike the penicillin-derived bicyclo system in , the target lacks a β-lactam ring, suggesting divergent biological targets (e.g., kinase inhibition vs. antibacterial activity) .
Substituent Effects: The benzyl and cyclopentyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the benzothiazolyl and hydroxyphenyl groups in –6, which are polar and π-conjugated . The imino-oxo motif in the target could enable hydrogen bonding or metal coordination, unlike the ester and amide functionalities in analogs .
Synthesis and Characterization: While –6 employ condensation reactions with amines/phenols to form spiro compounds, the target’s synthesis likely requires cyclization strategies to assemble the triazatricyclo core. Analytical methods such as X-ray diffraction (XRD) (via SHELX) and spectroscopy (IR/UV-Vis) are common for validating such structures .
Biological Activity
N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 365.4 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its antiproliferative effects against various cancer cell lines.
- Cell Line Studies : The compound was tested against U-937 (human leukemia) and SK-MEL-1 (melanoma) cell lines.
- Mechanism of Action : The observed antiproliferative activity was attributed to the induction of apoptosis in a concentration-dependent manner without affecting tubulin polymerization or CDK activity at concentrations above 10 μM .
Other Pharmacological Activities
In addition to its anticancer properties, N-benzyl-7-cyclopentyl-6-imino has been explored for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.
Study 1: Synthesis and Evaluation
A comprehensive study focused on synthesizing derivatives of the compound and evaluating their biological activities:
- Synthesis Method : The derivatives were synthesized through cyclization reactions under controlled conditions.
- Biological Evaluation : Several derivatives demonstrated enhanced potency compared to the parent compound, particularly in inhibiting cancer cell proliferation.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications in the molecular structure significantly influenced biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
